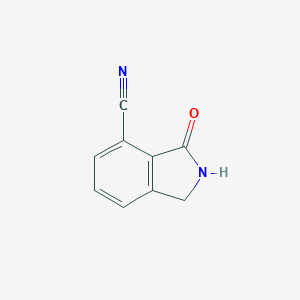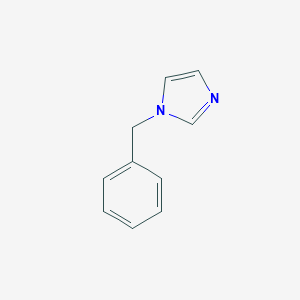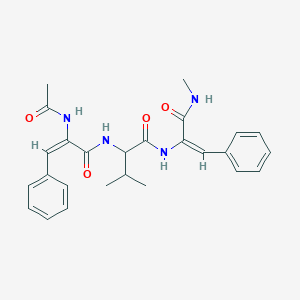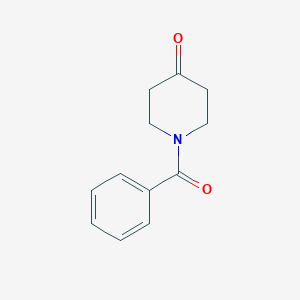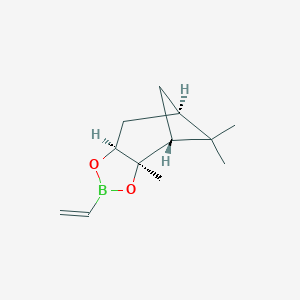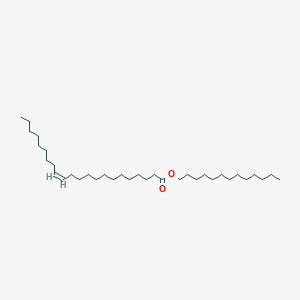
Tridecyl erucate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tridecyl erucate is a fatty acid ester that is derived from erucic acid. It is a clear, colorless liquid that is commonly used in the cosmetic industry as an emollient and skin conditioning agent. Tridecyl erucate has also been found to have potential applications in scientific research, particularly in the field of biochemistry and physiology.
Mechanism Of Action
Tridecyl erucate is thought to exert its effects through its ability to interact with cellular membranes and lipid-binding proteins. It has been shown to increase the fluidity of cell membranes and alter the activity of membrane-bound enzymes. Tridecyl erucate has also been found to modulate the activity of transcription factors involved in lipid metabolism.
Biochemical And Physiological Effects
Tridecyl erucate has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of certain lipids, such as triglycerides and phospholipids, in cells and tissues. Tridecyl erucate has also been found to modulate the activity of enzymes involved in lipid metabolism, such as acetyl-CoA carboxylase and fatty acid synthase.
Advantages And Limitations For Lab Experiments
Tridecyl erucate has a number of advantages for use in lab experiments. It is a stable compound that is easily synthesized and purified. Tridecyl erucate is also relatively non-toxic and has a low risk of causing adverse effects in cells and tissues. However, one limitation of tridecyl erucate is that it can be difficult to solubilize in aqueous solutions, which may limit its use in certain experimental settings.
Future Directions
There are a number of future directions for research on tridecyl erucate. One area of interest is the role of tridecyl erucate in lipid metabolism and transport. Further studies are needed to elucidate the mechanisms by which tridecyl erucate modulates lipid metabolism and to identify potential therapeutic applications for this compound. Additionally, research is needed to investigate the potential effects of tridecyl erucate on other cellular processes, such as inflammation and oxidative stress.
Synthesis Methods
Tridecyl erucate can be synthesized through the esterification of erucic acid with tridecanol. This process involves heating and mixing the two compounds in the presence of a catalyst, such as sulfuric acid. The resulting product is then purified through distillation and filtration.
Scientific Research Applications
Tridecyl erucate has been found to have potential applications in scientific research, particularly in the field of biochemistry and physiology. Studies have shown that tridecyl erucate can act as a substrate for enzymes involved in lipid metabolism, and can also modulate the expression of genes involved in lipid synthesis and transport.
properties
CAS RN |
131154-74-0 |
|---|---|
Product Name |
Tridecyl erucate |
Molecular Formula |
C35H68O2 |
Molecular Weight |
520.9 g/mol |
IUPAC Name |
tridecyl (Z)-docos-13-enoate |
InChI |
InChI=1S/C35H68O2/c1-3-5-7-9-11-13-15-16-17-18-19-20-21-22-23-25-27-29-31-33-35(36)37-34-32-30-28-26-24-14-12-10-8-6-4-2/h16-17H,3-15,18-34H2,1-2H3/b17-16- |
InChI Key |
BGNWQYFHLCCUTB-MSUUIHNZSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCOC(=O)CCCCCCCCCCC/C=C\CCCCCCCC |
SMILES |
CCCCCCCCCCCCCOC(=O)CCCCCCCCCCCC=CCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCOC(=O)CCCCCCCCCCCC=CCCCCCCCC |
Other CAS RN |
131154-74-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



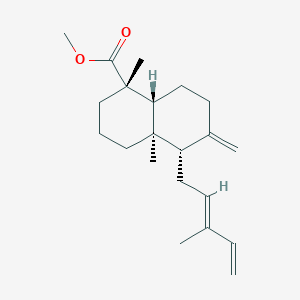
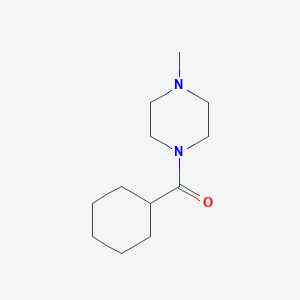
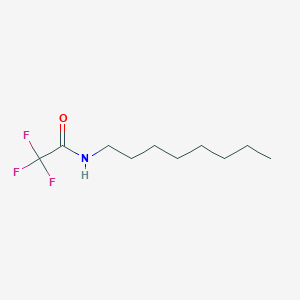
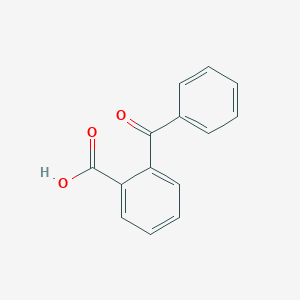
![(3s,6s)-3,6-Bis[(5-hydroxy-1h-indol-3-yl)methyl]piperazine-2,5-dione](/img/structure/B160741.png)
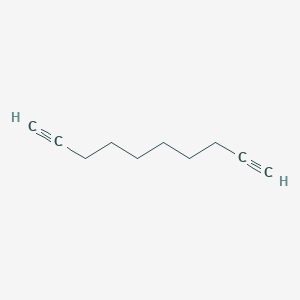
![3-Oxo-N-[(3s)-2-Oxotetrahydrofuran-3-Yl]decanamide](/img/structure/B160744.png)
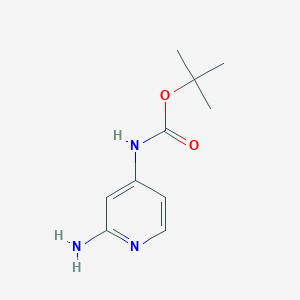
![(1R,6S)-6-Propan-2-ylbicyclo[4.2.0]octan-2-one](/img/structure/B160753.png)
